
Ceefourin 2
Übersicht
Beschreibung
Ceefourin 2 is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ceefourin 2 typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylphenylhydrazine with 3-chloro-4,4,4-trifluorobutanoyl chloride can yield an intermediate, which upon further cyclization with suitable reagents, forms the desired pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ceefourin 2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines.
Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics
Ceefourin 2 has shown promise in cancer therapeutics due to its ability to inhibit drug resistance mechanisms:
- Case Study: Inhibition of Drug Resistance
- In a study, this compound was tested against various cancer cell lines known to overexpress MRP4. The results indicated a significant reduction in the efflux of chemotherapeutic agents like D-luciferin and SN-38, leading to increased intracellular concentrations of these drugs and enhanced cytotoxicity against resistant cancer cells .
Pharmacological Research
The compound is also valuable in pharmacological studies aimed at understanding the role of MRP4 in drug transport and metabolism:
- In Vitro Studies:
- High-throughput screening has established this compound as a highly selective inhibitor compared to other known inhibitors like MK-571, demonstrating lower toxicity and higher stability .
- Specific assays have shown that this compound does not significantly inhibit other ABC transporters, making it a targeted tool for studying MRP4's biological functions .
Cardiovascular Research
Recent studies have explored the effects of this compound on platelet aggregation and vascular function:
- Impact on Platelet Function:
Stability and Toxicity Profile
This compound exhibits favorable stability characteristics:
- Stability Data:
- Toxicity Assessment:
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Cancer Therapeutics | Enhances efficacy of chemotherapeutic agents | Increased intracellular drug concentrations |
Pharmacological Research | Investigates role of MRP4 in drug transport | Highly selective with low toxicity |
Cardiovascular Research | Modulates platelet aggregation | Reduced thrombus formation |
Stability Profile | Assesses metabolic and acid stability | Metabolic stability >30 min; acid stability <2 hr |
Wirkmechanismus
The mechanism of action of Ceefourin 2 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A structurally related compound with similar functional groups.
4-Methylphenylhydrazine: A precursor used in the synthesis of the target compound.
Trifluoromethylated pyrazoles: Compounds with similar trifluoromethyl groups.
Uniqueness
Ceefourin 2 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazolo[1,5-a]pyrimidine core, along with the chloro, methylphenyl, and trifluoromethyl groups, makes it a versatile compound for various applications.
Q & A
Basic Research Questions
Q. How can researchers confirm the selectivity of Ceefourin 2 for MRP4 over other ABC transporters in vitro?
To validate selectivity, perform comparative inhibition assays using MRP4 and homologs (MRP1, 2, 3, 5) or related transporters (P-gp, ABCG2). Measure substrate transport inhibition (e.g., 6-mercaptopurine, SN-38) via fluorescence-based or radiolabeled assays. This compound exhibits no detectable inhibition of non-MRP4 transporters at concentrations up to 25 µM, as shown in competitive inhibition studies .
Q. What methodological considerations are critical when handling this compound in cellular assays?
Key considerations include:
- Solubility : Prepare stock solutions in DMSO (up to 25 mM) and dilute in culture media to avoid precipitation.
- Cytotoxicity : Conduct parallel viability assays (e.g., MTT, ATP-lite) to rule out nonspecific toxicity, as this compound has low cellular toxicity (<10% at 25 µM) .
- Stability : Use fresh solutions and validate stability via HPLC if experiments exceed 24 hours .
Q. How should researchers design dose-response experiments for this compound given its IC50 and solubility limitations?
Use serial dilutions starting from 25 µM (DMSO stock) to cover a range of 0.1–20 µM. Include a DMSO vehicle control (≤0.1% v/v). Measure MRP4 substrate retention (e.g., D-luciferin) via luminescence or LC-MS. The IC50 for MRP4 inhibition is 7 µM, but optimal efficacy may require higher doses depending on substrate affinity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s inhibitory effects across different cancer cell lines?
Discrepancies often arise from variable MRP4 expression or compensatory efflux mechanisms. To address this:
- Quantify MRP4 expression : Use qPCR, Western blot, or flow cytometry with MRP4-specific antibodies.
- Use isogenic models : Compare parental and MRP4-knockout cells to isolate transporter-specific effects .
- Assess co-transporters : Screen for MRP4-independent efflux pathways (e.g., ABCG2) using selective inhibitors like Ko143 .
Q. What experimental strategies are recommended for studying this compound’s impact on intracellular cAMP levels?
MRP4 regulates cAMP extrusion, so inhibition by this compound may elevate intracellular cAMP. To measure this:
- FRET-based sensors : Use transfected cAMP biosensors (e.g., Epac1-camps) for real-time monitoring.
- LC-MS quantification : Extract cAMP at timed intervals post-treatment and normalize to protein content.
- Control for phosphodiesterases (PDEs) : Co-administer PDE inhibitors (e.g., IBMX) to isolate MRP4-specific effects .
Q. How can researchers optimize protocols for co-administering this compound with chemotherapeutic substrates like 6-mercaptopurine?
- Pre-incubation : Treat cells with this compound (10–20 µM) for 1 hour before adding 6-MP to ensure transporter blockade.
- Dose titration : Adjust 6-MP concentrations based on this compound’s IC50 (7 µM) and cell-specific MRP4 activity.
- Synergy analysis : Calculate combination indices (e.g., via CompuSyn) to identify additive or synergistic effects .
Q. What validation methods ensure this compound’s stability and activity in long-term assays (e.g., 72-hour exposure)?
- Microsomal stability assays : Incubate this compound with liver microsomes and quantify parent compound via LC-MS.
- Acid stability tests : Expose to pH 2–3 (simulating lysosomal conditions) for 24 hours to assess degradation.
- Functional validation : Repeat substrate transport assays after prolonged storage to confirm retained activity .
Q. Data Analysis and Reproducibility
Q. How should researchers address contradictory data on this compound’s role in cAMP modulation versus substrate efflux?
Contradictions may stem from cell type-specific MRP4 localization (apical vs. basolateral membranes) or off-target effects. Mitigate by:
- Compartmentalized assays : Use polarized cell monolayers (e.g., MDCK-II) to separate apical and basolateral efflux.
- Knockdown/knockout controls : Validate findings with siRNA or CRISPR-Cas9-mediated MRP4 suppression .
Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with other MRP4 substrates?
Use Bliss independence or Chou-Talalay models to quantify synergy. For time-dependent effects, apply mixed-effects regression or ANOVA with post-hoc corrections. Report 95% confidence intervals for IC50 values to account for variability .
Q. How can researchers ensure reproducibility when transitioning from in vitro to in vivo models with this compound?
- Pharmacokinetic profiling : Measure plasma and tissue concentrations via LC-MS/MS to confirm bioavailability.
- Dose scaling : Apply allometric scaling based on body surface area (e.g., human equivalent dose = animal dose × (Km human / Km animal)).
- Control for metabolism : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) if hepatic clearance is a concern .
Eigenschaften
CAS-Nummer |
348148-51-6 |
---|---|
Molekularformel |
C15H9ClF3N3O2 |
Molekulargewicht |
355.7 g/mol |
IUPAC-Name |
3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C15H9ClF3N3O2/c1-7-2-4-8(5-3-7)9-6-10(15(17,18)19)22-13(20-9)11(16)12(21-22)14(23)24/h2-6H,1H3,(H,23,24) |
InChI-Schlüssel |
ZGYIZPUVZOKRHH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ceefourin-2; Ceefourin 2; Ceefourin2; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.